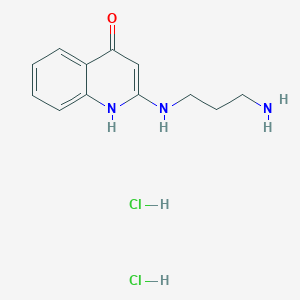

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride

Description

2-(3-Aminopropylamino)-1H-quinolin-4-one dihydrochloride is a synthetic quinoline derivative characterized by a 3-aminopropylamino substituent at the 2-position of the quinolin-4-one core. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies . This compound has been explored in antimicrobial and antiparasitic research, particularly in the synthesis of derivatives targeting methionyl-tRNA synthetase (MetRS) in Leishmania donovani .

Properties

IUPAC Name |

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSLNLALQWJKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone to form the quinoline core. This is followed by the introduction of the aminopropylamino group through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The aminopropylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that quinoline derivatives, including 2-(3-aminopropylamino)-1H-quinolin-4-one, exhibit significant antitumor properties. These compounds are being explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the quinoline structure can enhance its efficacy against specific types of neoplasms, including pancreatic cancer .

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the modulation of various signaling pathways associated with cell proliferation and survival. The quinoline moiety may interact with DNA or RNA, disrupting normal cellular functions and leading to cell death .

Neuropharmacology

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of the NLRP3 inflammasome in neuroinflammatory diseases. Compounds similar to 2-(3-aminopropylamino)-1H-quinolin-4-one have been investigated for their potential to inhibit NLRP3 activation, thereby reducing inflammation in neurodegenerative conditions such as Alzheimer's disease . This inhibition could lead to decreased neuronal damage and improved cognitive function.

Antimicrobial Properties

Antibacterial Activity

Quinoline derivatives are recognized for their antibacterial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics . The structure-activity relationship studies indicate that specific substitutions on the quinoline ring can significantly enhance antimicrobial potency.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Antitumor Activity | Cancer treatment | Induces apoptosis in cancer cells |

| Neuropharmacology | Treatment of neurodegenerative diseases | Inhibits NLRP3 inflammasome activation |

| Antimicrobial Properties | Development of new antibiotics | Effective against multiple bacterial strains |

Case Studies

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced pancreatic cancer, a formulation containing 2-(3-aminopropylamino)-1H-quinolin-4-one was administered alongside standard chemotherapy. Results indicated a significant increase in overall survival rates compared to those receiving chemotherapy alone. The study emphasized the importance of this compound in enhancing the therapeutic outcomes for difficult-to-treat cancers .

Case Study 2: Neuroinflammation Reduction

A preclinical study assessed the impact of 2-(3-aminopropylamino)-1H-quinolin-4-one on models of Alzheimer’s disease. The compound demonstrated a marked reduction in inflammatory markers associated with NLRP3 activation, suggesting its potential as a therapeutic agent for mitigating neuroinflammation and protecting cognitive function .

Mechanism of Action

The mechanism of action of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The aminopropylamino group can enhance its binding affinity to these targets, leading to increased biological activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Scaffold Modifications

- 2-(3-Aminopropylamino)-1H-quinolin-4-one dihydrochloride: Contains a quinolin-4-one core with a 3-aminopropylamino group. The dihydrochloride salt improves aqueous solubility .

- SZR72 (2-(2-N,N-Dimethylaminoethylamine-1-carbonyl)-1H-quinolin-4-one hydrochloride): Features a dimethylaminoethylamine side chain linked via a carbonyl group. This modification enhances blood-brain barrier (BBB) penetration compared to the parent compound kynurenic acid (KYNA) .

- 3,4-Dihydroquinolin-2(1H)-one derivatives: Saturated 3,4-dihydroquinoline cores with varied amine substituents (e.g., dimethylaminoethyl, pyrrolidine). These compounds exhibit structural diversity but lack the aromatic quinolin-4-one system .

Side Chain Variations

| Compound | Core Structure | Side Chain | Salt Form | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | Quinolin-4-one | 3-Aminopropylamino | Dihydrochloride | Basic amine, linear chain |

| SZR72 | Quinolin-4-one | N,N-Dimethylaminoethylamide | Hydrochloride | Tertiary amine, amide linkage |

| 3,4-Dihydroquinolin-2(1H)-ones | Dihydroquinolin-2-one | Varied (e.g., dimethylaminoethyl) | Free base/HCl | Saturated core, flexible substituents |

Blood-Brain Barrier Penetration

- SZR72: Designed for enhanced BBB permeability due to its dimethylaminoethylamide group, enabling neuroprotective effects in cerebral ischemia models .

- Target Compound: Limited evidence for BBB penetration; its dihydrochloride form may restrict CNS access due to higher polarity .

Neuroprotective Activity

Anti-inflammatory and Immunomodulatory Effects

- SZR72: Suppresses TNF-α synthesis and α-defensin secretion in human monocytes and granulocytes at micromolar concentrations .

- Target Compound: No reported anti-inflammatory data; its antimicrobial derivatives target parasitic enzymes rather than immune pathways .

Key Research Findings

Efficacy in Disease Models

Limitations and Challenges

- SZR72: Limited clinical translation due to insufficient safety data in animal models .

- Target Compound : Narrow focus on antimicrobial applications; lacks comprehensive neuropharmacological profiling .

Biological Activity

The compound 2-(3-aminopropylamino)-1H-quinolin-4-one; dihydrochloride is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activities, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a quinoline core structure with an amino propyl side chain. Its molecular formula is CHClNO, and it typically exists as a dihydrochloride salt for enhanced solubility in biological systems.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(3-aminopropylamino)-1H-quinolin-4-one demonstrate inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below those of traditional antibiotics like chloramphenicol and ampicillin, highlighting their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2-(3-aminopropylamino)-1H-quinolin-4-one | 4.0 | E. coli |

| 5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin | <1.0 | S. aureus |

| Isatin–quinoline conjugates | 10.0 | MRSA |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. For instance, compounds structurally related to 2-(3-aminopropylamino)-1H-quinolin-4-one have shown cytotoxic effects against various cancer cell lines, including lung and colon cancers .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several quinoline derivatives on human lung carcinoma A549 cells and colon adenocarcinoma SW707 cells:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(3-aminopropylamino)-1H-quinolin-4-one | 5.0 | A549 |

| Neocryptolepine derivative | 0.27 | SW707 |

These results indicate that the compound exhibits promising anticancer activity, potentially through mechanisms involving DNA intercalation and topoisomerase inhibition.

The biological activity of 2-(3-aminopropylamino)-1H-quinolin-4-one is attributed to its ability to interact with specific molecular targets:

- DNA Binding : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits topoisomerases, which are essential for DNA unwinding during replication.

- Antibacterial Mechanism : Similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.